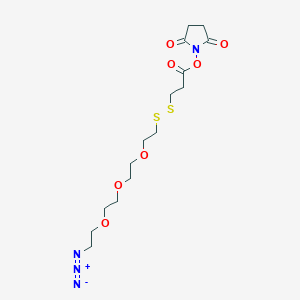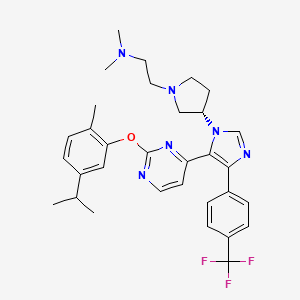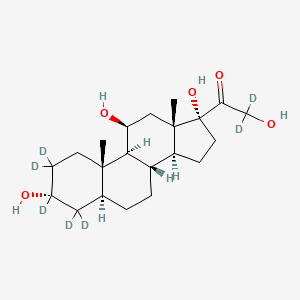![molecular formula C28H36ClN3O4S B12415536 (2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)
(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it may have interesting biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core isoquinolinone structure, the introduction of the dioxolo group, and the attachment of the various substituents. Common synthetic methods might include:
Cyclization reactions: to form the isoquinolinone core.
Substitution reactions: to introduce the chloro and dimethylamino groups.
Oxidation and reduction reactions: to modify the oxidation state of various parts of the molecule.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and minimize cost. This might include:
Scaling up: the reactions to industrial volumes.
Using catalysts: to increase reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Potentially converting the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing the ketone group to an alcohol.
Substitution: Replacing the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions used but might include:
Sulfoxides or sulfones: from oxidation.
Alcohols: from reduction.
Substituted derivatives: from nucleophilic substitution.
Applications De Recherche Scientifique
The compound could have various scientific research applications, including:
Medicinal Chemistry: Potential as a drug candidate due to its complex structure and potential biological activity.
Pharmacology: Studying its effects on biological systems and potential therapeutic uses.
Materials Science: Exploring its properties for use in advanced materials or as a building block for more complex structures.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Potential mechanisms might include:
Binding to receptors: Modulating their activity.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with DNA or RNA: Influencing gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinolinone derivatives: Compounds with similar core structures.
Dioxolo compounds: Molecules containing the dioxolo group.
Chloro-substituted compounds: Molecules with similar chloro substituents.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and substituents, which may confer unique biological activities or chemical properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C28H36ClN3O4S |
|---|---|
Poids moléculaire |
546.1 g/mol |
Nom IUPAC |
(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one |
InChI |
InChI=1S/C28H36ClN3O4S/c1-15-13-21(37-6)20(26(33)30-15)14-32-12-11-19-22(27(32)34)16(2)24-25(23(19)29)36-28(3,35-24)17-7-9-18(10-8-17)31(4)5/h13,17-18H,7-12,14H2,1-6H3,(H,30,33)/t17?,18?,28-/m1/s1 |
Clé InChI |
JBITZLMCDYBANM-WOLMIXIISA-N |
SMILES isomérique |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C4=C(C(=C3C2=O)C)O[C@@](O4)(C)C5CCC(CC5)N(C)C)Cl)SC |
SMILES canonique |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C4=C(C(=C3C2=O)C)OC(O4)(C)C5CCC(CC5)N(C)C)Cl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



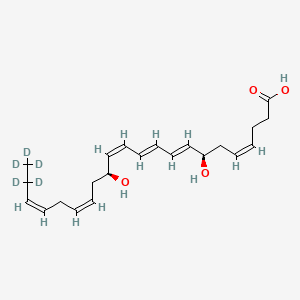

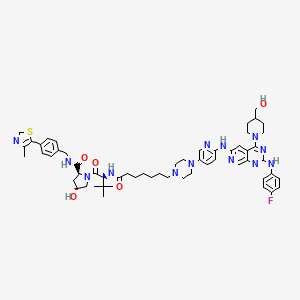
![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
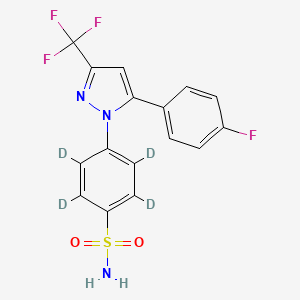
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)
